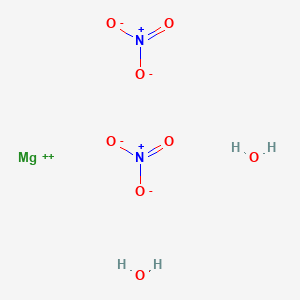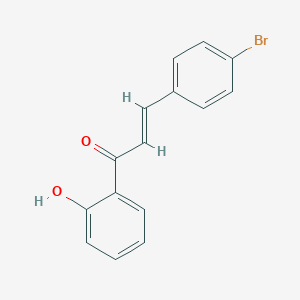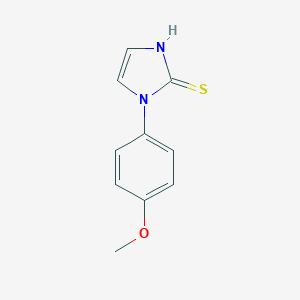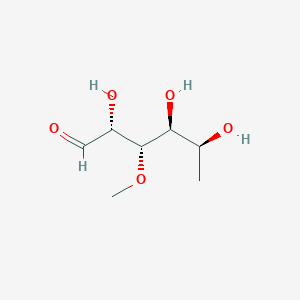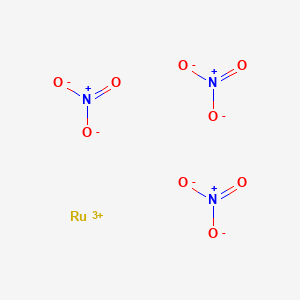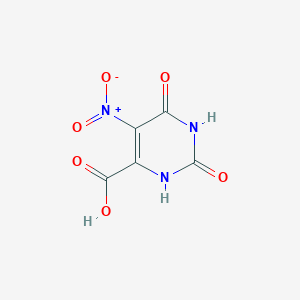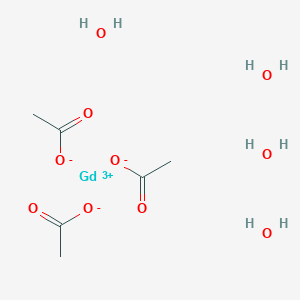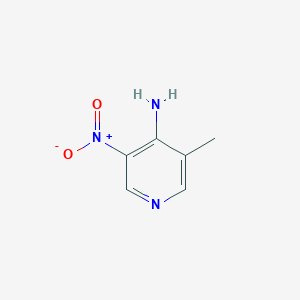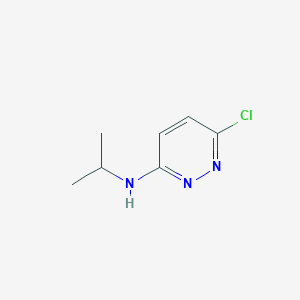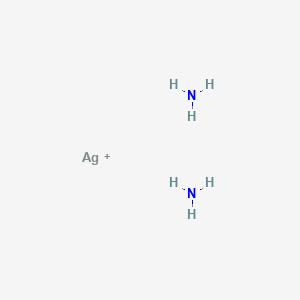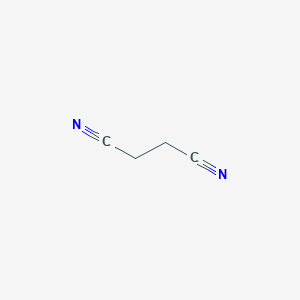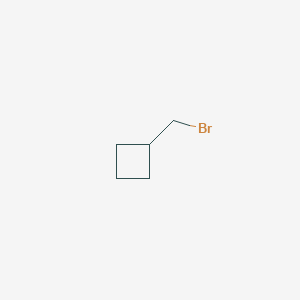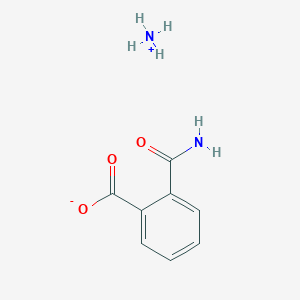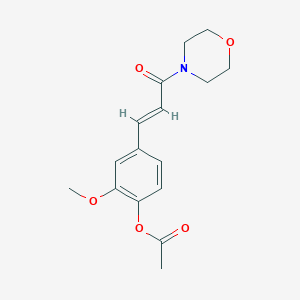
Morpholine, 4-(4-hydroxy-3-methoxycinnamoyl)-, acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Morpholine, 4-(4-hydroxy-3-methoxycinnamoyl)-, acetate is a synthetic compound that has been widely used in scientific research. This compound is also known as HMCA or HMC and is a derivative of cinnamic acid. It has been used in various studies to investigate its mechanism of action and its biochemical and physiological effects.
作用機序
HMCA has been shown to interact with proteins and nucleic acids. It has been proposed that HMCA binds to the minor groove of DNA and RNA, causing a conformational change that affects the binding of proteins to these molecules. HMCA has also been shown to interact with lipids in cell membranes, affecting the fluidity and permeability of these membranes.
生化学的および生理学的効果
HMCA has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. HMCA has also been shown to have antioxidant properties, protecting cells from oxidative damage. In addition, HMCA has been shown to have anti-inflammatory properties, reducing inflammation in various tissues.
実験室実験の利点と制限
HMCA has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It is also a fluorescent probe, making it useful for imaging studies. However, there are also limitations to the use of HMCA. It has been shown to have cytotoxic effects at high concentrations, limiting its use in certain experiments. In addition, HMCA has a short half-life in vivo, making it difficult to study its long-term effects.
将来の方向性
There are several future directions for the study of HMCA. One potential area of research is the development of new derivatives of HMCA with improved properties, such as increased stability and longer half-life. Another area of research is the investigation of the role of HMCA in various disease processes, such as cancer and neurodegenerative diseases. Finally, the use of HMCA as a therapeutic agent for these diseases should be explored further.
合成法
The synthesis of HMCA involves the reaction of cinnamic acid with morpholine and acetic anhydride. The final product is obtained after purification and recrystallization. This method has been optimized to obtain a high yield of pure HMCA.
科学的研究の応用
HMCA has been extensively used in scientific research as a tool to investigate various biological processes. It has been used as a probe to study the binding of proteins to DNA and RNA. HMCA has also been used as a fluorescent probe to study the interaction of proteins with lipids in cell membranes.
特性
CAS番号 |
16562-72-4 |
|---|---|
製品名 |
Morpholine, 4-(4-hydroxy-3-methoxycinnamoyl)-, acetate |
分子式 |
C16H19NO5 |
分子量 |
305.32 g/mol |
IUPAC名 |
[2-methoxy-4-[(E)-3-morpholin-4-yl-3-oxoprop-1-enyl]phenyl] acetate |
InChI |
InChI=1S/C16H19NO5/c1-12(18)22-14-5-3-13(11-15(14)20-2)4-6-16(19)17-7-9-21-10-8-17/h3-6,11H,7-10H2,1-2H3/b6-4+ |
InChIキー |
NLDFRYFDOLAMCA-GQCTYLIASA-N |
異性体SMILES |
CC(=O)OC1=C(C=C(C=C1)/C=C/C(=O)N2CCOCC2)OC |
SMILES |
CC(=O)OC1=C(C=C(C=C1)C=CC(=O)N2CCOCC2)OC |
正規SMILES |
CC(=O)OC1=C(C=C(C=C1)C=CC(=O)N2CCOCC2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



